(Ethane-1,2-diamine-N,N')[malonato(2-)-O,O']platinum

platinum nephrotoxicity preclinical renal safety proteinuria biomarker

Ethylenediamine platinum(II) malonate, also designated JM-40 or NSC 146068, is a square-planar platinum(II) coordination complex bearing a bidentate ethane-1,2-diamine (en) carrier ligand and a bidentate malonato(2–) leaving group. With a molecular weight of 357.23 g/mol and formula C₅H₁₀N₂O₄Pt, it belongs to the second-generation platinum anticancer analogue class that replaces the chloride leaving groups of cisplatin with a chelated dicarboxylate ligand.

Molecular Formula C5H10N2O4Pt
Molecular Weight 357.23 g/mol
CAS No. 41666-77-7
Cat. No. B1227768
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Ethane-1,2-diamine-N,N')[malonato(2-)-O,O']platinum
CAS41666-77-7
Synonymsethylenediamine platinum(II) malonate
JM 40
JM-40
malopen
NSC 146068
NSC-146,068
Molecular FormulaC5H10N2O4Pt
Molecular Weight357.23 g/mol
Structural Identifiers
SMILESC(C[NH-])[NH-].C(C(=O)O)C(=O)O.[Pt+2]
InChIInChI=1S/C3H4O4.C2H6N2.Pt/c4-2(5)1-3(6)7;3-1-2-4;/h1H2,(H,4,5)(H,6,7);3-4H,1-2H2;/q;-2;+2
InChIKeyAZRWYTHNIJQLAL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethylenediamine Platinum(II) Malonate (JM-40, CAS 41666-77-7): A Second-Generation Platinum Anticancer Complex with Distinct Dicarboxylate Leaving-Group Chemistry


Ethylenediamine platinum(II) malonate, also designated JM-40 or NSC 146068, is a square-planar platinum(II) coordination complex bearing a bidentate ethane-1,2-diamine (en) carrier ligand and a bidentate malonato(2–) leaving group [1]. With a molecular weight of 357.23 g/mol and formula C₅H₁₀N₂O₄Pt, it belongs to the second-generation platinum anticancer analogue class that replaces the chloride leaving groups of cisplatin with a chelated dicarboxylate ligand [2]. Unlike carboplatin—which employs cyclobutane-1,1-dicarboxylate (CBDCA) as its leaving group—JM-40 incorporates the smaller, more labile malonate ring system, yielding a compound whose pharmacokinetic behaviour and toxicity pattern diverge substantially from carboplatin despite their superficial structural resemblance [2].

Why Carboplatin and Cisplatin Cannot Serve as Drop-In Replacements for Ethylenediamine Platinum(II) Malonate in Research and Preclinical Development


Platinum anticancer complexes within the same generation cannot be considered functionally interchangeable. Although JM-40 and carboplatin both feature a bidentate dicarboxylate leaving group chelated to platinum, their pharmacokinetic and toxicological profiles are fundamentally divergent: the pharmacokinetics and toxicity of JM-40 more closely parallel those of cisplatin than carboplatin [1]. The malonate ligand of JM-40 adopts a boat conformation in the solid state and is readily displaced by chloride ion in solution—particularly at low pH—a lability profile distinct from the more inert cyclobutane-1,1-dicarboxylate ring of carboplatin [2]. These differences produce measurable disparities in renal handling, haematological impact, emetogenic potential, and terminal elimination kinetics, meaning that substituting JM-40 with carboplatin or cisplatin in a research protocol will yield non-equivalent experimental outcomes [1][2].

Quantitative Differentiation Guide: Ethylenediamine Platinum(II) Malonate (JM-40) Versus Cisplatin, Carboplatin, and In-Class Platinum Analogues


Renal Safety Differentiation: Absence of Significant Proteinuria in Canine Toxicology Model Versus Cisplatin, Carboplatin, and CHIP

In a head-to-head preclinical toxicology study in dogs, JM-40 (administered at 10 mg/kg i.v. for three cycles at 3-week intervals) did not cause significant proteinuria, whereas cisplatin (CDDP, 1.2 mg/kg), carboplatin (CBDCA, 12 mg/kg), and CHIP (iproplatin, 10 or 6 mg/kg) all produced short-lasting and slight proteinuria [1]. Serum urea nitrogen and creatinine concentrations remained within normal values after JM-40 treatment, a finding that contrasts with the well-documented cisplatin-induced elevations in these renal injury markers at clinically relevant doses [1]. This represents a direct, within-study comparison among five platinum analogues tested under identical conditions.

platinum nephrotoxicity preclinical renal safety proteinuria biomarker

Emetogenicity Reduction: Ranked Vomiting Severity in Dogs and Ferret Model Data Versus Cisplatin and CHIP

JM-40 demonstrated reduced emetic potential in two preclinical species. In the ferret model—a validated predictor of chemotherapy-induced emesis in humans—JM-40 was qualitatively less emetic than cisplatin [1]. In a parallel five-compound canine toxicology study, vomiting severity was explicitly ranked: TNO-6 > CHIP > cisplatin (CDDP) > JM-40, while carboplatin (CBDCA) caused no vomiting at all [2]. This places JM-40 intermediate between the highly emetic cisplatin/CHIP class and the non-emetic carboplatin, providing a distinct emetogenicity tier for protocol design.

chemotherapy-induced emesis platinum analogue tolerability ferret emesis model

Pharmacokinetic Profile Divergence from Carboplatin: Terminal Half-Life, Clearance, and RBC Uptake Despite Structural Homology

Although JM-40 and carboplatin are structurally closely related dicarboxylate-platinum complexes, their human pharmacokinetic profiles are markedly different. In the phase I trial, JM-40 exhibited a terminal half-life of total platinum in plasma of 4.1 ± 0.9 days, t₁/₂α of 10 min, t₁/₂β of 44 min, systemic clearance of 256 mL/min, and renal clearance of 69 mL/min [1]. The uptake of platinum in red blood cells was negligible at 0.24 ± 0.12% of the administered dose [1]. By contrast, carboplatin displays a terminal half-life of total platinum of approximately 24 hours (free platinum t₁/₂β ~6 h) [2], and cisplatin's terminal half-life of total platinum is ≥5 days [3]. The pharmacokinetic behaviour of JM-40 was explicitly noted to be 'more similar to cis-platin than to carboplatin' [1], a critical differentiation for dosing schedule design.

platinum pharmacokinetics JM-40 PK parameters carboplatin comparator

Structural and Chemical Lability Differentiation: Malonate Boat Conformation and Chloride-Induced Displacement Versus Carboplatin's CBDCA Ligand

X-ray crystallographic analysis of JM-40 reveals a square-planar platinum(II) centre with the malonate leaving group adopting a boat conformation, chelated cis to the ethylenediamine carrier ligand [1]. This conformation and six-membered chelate ring geometry differ from the four-membered cyclobutane-1,1-dicarboxylate (CBDCA) chelate ring of carboplatin, which forms a more constrained, planar dicarboxylate binding mode. Critically, solution stability studies demonstrated that the malonate ion is readily displaced from JM-40 by chloride ion and at low pH, conditions that mimic the intracellular and intratumoral microenvironment [1]. This chloride-dependent activation liability is mechanistically distinct from carboplatin, whose CBDCA ligand is significantly more resistant to chloride displacement—a property that directly underpins carboplatin's slower aquation rate and reduced reactivity.

platinum complex crystallography malonate ligand lability carboplatin structural comparison

Haematological Safety Differentiation: Absence of Myelosuppression at Therapeutic Doses Versus Carboplatin's Dose-Limiting Thrombocytopenia

In the phase I clinical trial across 29 patients receiving 86 courses of JM-40 up to the maximum tolerated dose (MTD) of 1,200 mg/m², JM-40 did not cause myelosuppression of any grade [1]. This stands in sharp contrast to carboplatin, whose dose-limiting toxicity is unequivocally bone marrow suppression—specifically thrombocytopenia with platelet counts below 50,000/mm³ occurring in approximately 25% of patients [2]. The canine toxicology study corroborates this differentiation: JM-40 at 10 mg/kg produced acceptable reductions in leukocytes and platelets, whereas CHIP (iproplatin) at equivalent dosing caused severe reductions in both lineages [3]. The recommended phase II dose for JM-40 was 1,000 mg/m² every 4 weeks (800 mg/m² for platinum-pretreated patients) [1], a dosing schedule unconstrained by haematological recovery considerations.

platinum myelosuppression thrombocytopenia carboplatin haematological toxicity platinum

Optimal Research and Preclinical Application Scenarios for Ethylenediamine Platinum(II) Malonate (JM-40, CAS 41666-77-7) Based on Quantitative Differentiation Evidence


Preclinical Renal Toxicology Comparator Studies in Rodent and Canine Models

JM-40 is an evidence-supported comparator for experimental designs that require a platinum agent with a documented absence of significant proteinuria and preserved renal function markers. The Lelieveld et al. (1987) head-to-head canine study established that JM-40 at 10 mg/kg i.v. did not induce proteinuria, whereas cisplatin (1.2 mg/kg), carboplatin (12 mg/kg), and CHIP all produced measurable proteinuria [1]. This makes JM-40 suitable as a 'renal-sparing' platinum control in mechanistic nephrotoxicity studies, biomarker discovery programmes (e.g., urinary KIM-1, NGAL, clusterin), and in vivo models where drug-induced kidney injury would confound efficacy readouts [1].

Mechanistic Studies of Platinum-Drug Activation via Leaving-Group Lability

The crystallographically characterised malonate boat conformation and the demonstrated susceptibility of JM-40 to chloride-induced leaving-group displacement at low pH position this compound as a unique chemical probe for studying platinum-drug activation kinetics [2]. Researchers investigating the relationship between dicarboxylate leaving-group structure and biological activation rate can exploit JM-40's intermediate lability—more reactive than carboplatin's CBDCA ligand yet more stable than cisplatin's chloride leaving groups—to explore structure–activity relationships in aquation, DNA binding, and intracellular trafficking of platinum species [2].

Pharmacokinetic/Pharmacodynamic Modelling of Platinum Agents with Cisplatin-Like Elimination But Non-Chloride Leaving Groups

JM-40 occupies a unique position in platinum PK/PD space: it possesses the dicarboxylate scaffold of carboplatin but exhibits pharmacokinetic parameters (terminal t₁/₂ of 4.1 ± 0.9 days, rapid α and β phases of 10 and 44 min, respectively) that closely resemble cisplatin rather than carboplatin [3]. This makes JM-40 an analytically valuable compound for PK/PD modelling studies aiming to decouple the contributions of the carrier ligand (ethylenediamine vs. ammine) from the leaving group (malonate vs. chloride vs. CBDCA) in determining platinum disposition, protein binding, and renal clearance [3].

Combination-Regimen Development Requiring Haematological Toxicity Sparing

Because JM-40 demonstrated a complete absence of myelosuppression in its phase I evaluation at doses up to 1,200 mg/m², it is a rational starting point for designing platinum-containing combination regimens where overlapping bone marrow toxicity must be avoided [4]. This contrasts with carboplatin, whose dose-limiting thrombocytopenia (≥grade 3 in ~25% of patients) routinely constrains combination-partner dosing, and with CHIP, which produced severe leukocyte and platelet reductions in preclinical models [1][4]. Researchers developing dual-agent or multi-agent protocols can select JM-40 to minimise haematological confounding when platelet- or neutrophil-sparing is a critical design criterion [4].

Quote Request

Request a Quote for (Ethane-1,2-diamine-N,N')[malonato(2-)-O,O']platinum

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.